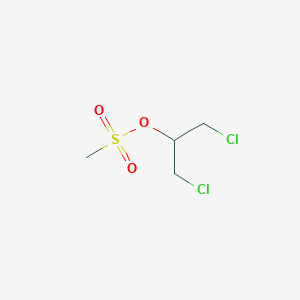
1,3-Dichloropropan-2-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloropropan-2-yl methanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C4H8Cl2O3S and its molecular weight is 207.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Intermediates
1,3-Dichloropropan-2-yl methanesulfonate serves as a crucial intermediate in the synthesis of various chemicals:
- Epichlorohydrin Production : It is primarily used as an intermediate for producing epichlorohydrin, which is essential in manufacturing plastics, epoxy resins, and elastomers. The dehydration of 1,3-dichloropropan-2-ol can yield 1,3-dichloropropene, a soil fumigant .
- Production of Other Compounds : The compound is also involved in synthesizing 1,2,3-trichloropropane and 1,3-dichloropropene. These compounds are utilized in various agricultural applications and as solvents .
Pharmaceutical Applications
In pharmaceutical chemistry, this compound has been explored for its potential therapeutic uses:
- Anticancer Research : Studies have indicated that derivatives of this compound may exhibit inhibitory properties against certain enzymes associated with cancer progression. For instance, compounds derived from it have shown promise in inhibiting MEK enzymes involved in cancer cell signaling pathways .
Case Study 1: Carcinogenicity Studies
Research has highlighted the carcinogenic potential of this compound. Long-term studies on rats have shown an increased incidence of tumors in various organs when exposed to this compound. Specifically, malignant tumors were observed in the liver and tongue of treated rats .
| Tumor Type | Male Rats | Female Rats |
|---|---|---|
| Hepatocellular carcinoma | Increased | Increased |
| Squamous cell carcinoma | Rare | Increased |
Case Study 2: Environmental Impact
The environmental implications of this compound have also been studied. It has been detected as a contaminant in food products due to its formation during food processing. The compound's presence in acid-hydrolyzed vegetable protein and other foods raises concerns about its safety .
Propriétés
Numéro CAS |
17232-06-3 |
|---|---|
Formule moléculaire |
C4H8Cl2O3S |
Poids moléculaire |
207.07 g/mol |
Nom IUPAC |
1,3-dichloropropan-2-yl methanesulfonate |
InChI |
InChI=1S/C4H8Cl2O3S/c1-10(7,8)9-4(2-5)3-6/h4H,2-3H2,1H3 |
Clé InChI |
ONCGQZHVGIFLRV-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC(CCl)CCl |
SMILES canonique |
CS(=O)(=O)OC(CCl)CCl |
Synonymes |
1,3-DICHLORO-2-PROPYLMETHANESULPHONATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















